3-Chloro-5-(trifluoromethoxy)phenylacetonitrile, with the chemical formula C9H5ClF3NO and a molecular weight of 235.59 g/mol, is an organic compound classified as an arylacetonitrile. It appears as a white solid with low solubility in water but is highly soluble in organic solvents. The compound features a chlorophenyl ring, a trifluoromethoxy group, and an acetonitrile moiety, making it a subject of interest in various chemical and biological research fields .
This compound exhibits notable biological properties:
Several synthesis methods have been reported for 3-Chloro-5-(trifluoromethoxy)phenylacetonitrile:
3-Chloro-5-(trifluoromethoxy)phenylacetonitrile has several potential applications:
Research on the interactions of 3-Chloro-5-(trifluoromethoxy)phenylacetonitrile focuses on its binding affinity to biological targets. Studies have indicated its potential to form stable complexes with proteins involved in inflammatory pathways and cancer progression. Understanding these interactions is crucial for exploring its therapeutic applications and optimizing its biological activity .
Several compounds share structural similarities with 3-Chloro-5-(trifluoromethoxy)phenylacetonitrile. Here is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Similarity Index |
---|---|---|
3-Chlorobenzyl Cyanide | C8H6ClN | 0.88 |
3-Chloro-5-(trifluoromethyl)benzonitrile | C9H5ClF3N | 0.88 |
4-Chloro-2-(trifluoromethyl)benzonitrile | C9H6ClF3N | 0.88 |
3-Chloro-4-(trifluoromethyl)benzonitrile | C9H6ClF3N | 0.83 |
2-Chloro-5-trifluoromethylbenzonitrile | C9H6ClF3N | 0.83 |
The presence of both the chloro and trifluoromethoxy groups in 3-Chloro-5-(trifluoromethoxy)phenylacetonitrile distinguishes it from similar compounds, enhancing its reactivity and potential applications in various fields .